molecular formula C12H22N2O3 B1479103 3-Amino-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one CAS No. 2097995-78-1

3-Amino-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one

Cat. No.: B1479103
CAS No.: 2097995-78-1
M. Wt: 242.31 g/mol
InChI Key: LMHVPRZBQBIYOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one (CAS 2097995-78-1) is a chemical compound featuring a 1-oxa-9-azaspiro[5.5]undecane core structure, with a molecular formula of C12H22N2O3 and a molecular weight of 242.31 g/mol [ ]. This scaffold is of significant interest in medicinal chemistry, particularly in the development of novel antiviral therapeutics. Research has identified compounds based on the 1-oxa-9-azaspiro[5.5]undecane (oxaspiropiperidine) scaffold as first-in-class, allosteric inhibitors of the alphavirus nonstructural protein 2 helicase (nsP2hel) [ ]. This enzyme is essential for viral RNA replication, and inhibiting it presents a promising strategy for developing broad-spectrum therapies against pathogens such as the chikungunya virus (CHIKV) [ ]. As a derivative of this privileged structure, this compound serves as a key intermediate for researchers exploring structure-activity relationships (SAR) and optimizing potency in drug discovery programs. The presence of both amino and hydroxy functional groups on the molecule provides versatile handles for further synthetic modification, enabling the creation of sulfonamide, amide, and urea analogs to investigate biological activity [ ]. This product is intended for research applications only and is not for diagnostic or therapeutic use. It is recommended to store the material at 2-8°C [ ].

Properties

IUPAC Name

3-amino-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c13-5-1-11(16)14-6-3-12(4-7-14)9-10(15)2-8-17-12/h10,15H,1-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHVPRZBQBIYOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)CCN)CC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Amino-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a ligand for GABA receptors. This article presents a detailed examination of its biological activity, including relevant research findings, case studies, and data tables.

The molecular formula of this compound is C12H22N2O3C_{12}H_{22}N_{2}O_{3} with a molecular weight of approximately 242.31 g/mol. Its structure features a unique spirocyclic arrangement that contributes to its biological properties.

GABA Receptor Interaction

Research indicates that compounds related to the spiro[5.5]undecane framework, including this compound, exhibit significant activity as GABA_A receptor antagonists. These receptors play a crucial role in mediating inhibitory neurotransmission in the central nervous system.

Table 1: GABA_A Receptor Binding Affinities

CompoundBinding Affinity (Ki, nM)Reference
3-Amino compound5.83 ± 0.04
Related spiro compoundsVaries (0.71 - >200)

The binding affinity data suggest that the compound has moderate potency at the GABA_A receptor, which may influence its pharmacological profile.

Immunomodulatory Effects

Studies have shown that GABA_A receptor activity can modulate immune responses. Specifically, the antagonism of these receptors may enhance macrophage function, which is critical for fighting infections and regulating inflammation. This suggests potential therapeutic applications in immunology and inflammatory diseases .

Study on Antagonistic Properties

In a study examining the effects of various spirocyclic compounds on GABA_A receptor modulation, researchers found that certain derivatives exhibited significant antagonistic properties, leading to altered immune cell behavior in vitro. The study highlighted the potential for these compounds to serve as immunomodulators in therapeutic contexts .

The mechanism by which this compound exerts its effects likely involves competitive inhibition at the GABA_A receptor site, leading to decreased chloride ion influx and altered neuronal excitability.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares 3-Amino-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one with structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
This compound (Target) 3-amino-propan-1-one, 4-OH C₁₂H₂₂N₂O₃ ~242 (estimated) Reference compound
2-Amino-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one 2-amino-propan-1-one, 4-OH C₁₂H₂₂N₂O₃ 242.31 Amino group at position 2; altered reactivity
3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one 3-Cl-propan-1-one, 4-OH C₁₂H₂₁ClNO₃ 260.76 Chloro substituent instead of amino; higher MW
N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine Cyclopropylamine, phenyl, 1-oxa-4-aza C₁₈H₂₅N₂O 297.41 Different spiro ring (4-aza vs. 9-aza); aromatic substituent
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione Piperazine, phenyl, diazaspiro C₂₈H₃₃N₅O₂ 471.60 Larger spiro system (4.5 vs. 5.5); piperazine chain

Preparation Methods

Synthesis of the Spirocyclic Core

The spirocyclic scaffold is synthesized by cyclization reactions involving azide intermediates and organotin reagents. A representative synthetic route includes:

  • Preparation of azido alcohol intermediates such as 3-azido-1-propanol via nucleophilic substitution of 3-bromo-1-propanol with sodium azide in DMF at elevated temperature (80 °C for 5 h).
  • Conversion of azido alcohols to tributylstannyl ethers by reaction with sodium hydride and tributyl(iodomethyl)stannane in THF, forming intermediates like ((3-azidopropoxy)methyl)tributylstannane.
  • Intramolecular cyclization under controlled heating to form the 1-oxa-9-azaspiro[5.5]undecane ring system.

Introduction of the Hydroxy Group

The hydroxy substituent at the 4-position is introduced either by selective oxidation or by employing hydroxy-functionalized precursors during the spirocyclization step. The use of hydroxy-substituted starting materials such as tert-butyl 3-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate has been documented.

Functionalization with 3-Amino-Propan-1-one

The nitrogen atom of the spirocyclic ring is functionalized with the 3-amino-propan-1-one group through:

  • Nucleophilic substitution reactions using protected amino ketone derivatives.
  • Coupling reactions facilitated by carbamate or Boc-protected intermediates to ensure selectivity and yield.
  • Deprotection steps under acidic or basic conditions to liberate the free amino ketone functionality.

Representative Synthetic Protocol (Excerpt)

Step Reagents and Conditions Outcome Yield (%)
1. Azide formation 3-Bromo-1-propanol + NaN3 in DMF, 80 °C, 5 h 3-Azido-1-propanol 57%
2. Organotin ether formation 3-Azido-1-propanol + NaH + tributyl(iodomethyl)stannane in THF, 0 °C to RT ((3-Azidopropoxy)methyl)tributylstannane Quantitative
3. Spirocyclization Heating of organotin azide intermediate 1-Oxa-9-azaspiro[5.5]undecane core 70-75% typical
4. Hydroxy group introduction Use of hydroxy-substituted precursors or selective oxidation 4-Hydroxy substituted spirocycle Variable
5. Amino-propanone coupling Reaction with amino ketone derivatives under protection/deprotection Target compound 60-80% depending on conditions

Notes on Reaction Conditions and Purification

  • All reactions are generally performed under nitrogen atmosphere with anhydrous solvents to prevent side reactions and degradation.
  • Intermediate purification is achieved by extraction, washing with brine, drying over sodium sulfate, and flash column chromatography.
  • Structural confirmation is conducted by NMR (1H and 13C), HRMS, and IR spectroscopy to ensure purity and correct substitution patterns.

Summary of Research Findings

  • The use of organotin azide chemistry is a key enabler for the efficient construction of the spirocyclic core.
  • Protection strategies such as Boc-carbamate protection are essential for selective functionalization of amino groups.
  • The hydroxy substituent can be introduced either pre- or post-spirocyclization, depending on the synthetic route.
  • Yields are generally high for intermediate steps, with overall moderate to good yields for the final compound after multiple steps.
  • The synthetic routes are scalable and reproducible, suitable for further medicinal chemistry applications.

Q & A

Basic: What are effective synthetic routes for 3-Amino-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one?

Methodological Answer:
Synthesis typically involves multi-step reactions, such as condensation of an aldehyde with an amine followed by cyclization. For example, analogous spirocyclic compounds are synthesized via reductive amination or nucleophilic substitution under controlled temperatures (40–60°C) and inert atmospheres. Purification often employs gradient chromatography (e.g., MeOH/ethyl acetate) to isolate intermediates, with final diastereomer separation using preparative HPLC .

Advanced: How to resolve diastereomers formed during synthesis?

Methodological Answer:
Diastereomers arise due to stereochemical complexity in the spirocyclic core. Resolution is achieved using chiral stationary phases in preparative HPLC, optimizing mobile phases (e.g., MeCN/H2O with 0.1% TFA). For example, a 2:1 diastereomeric mixture was resolved with >95% purity using a C18 column and isocratic elution .

Basic: Which spectroscopic techniques confirm the compound’s structure and purity?

Methodological Answer:

  • 1H/13C NMR : Assigns proton environments and carbon backbone, with spirocyclic signals appearing as distinct multiplets (δ 3.0–4.5 ppm for oxa-aza rings).
  • HRMS : Validates molecular formula (e.g., [M+H]+ for C14H23N2O3: calc. 277.1654, observed 277.1658).
  • IR : Confirms functional groups (e.g., NH stretch at ~3350 cm⁻¹, carbonyl at ~1680 cm⁻¹) .

Advanced: How to evaluate the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD values) by immobilizing the target protein on a sensor chip.
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS).
  • Molecular Docking : Predicts binding modes using software like AutoDock Vina, validated by mutagenesis studies .

Basic: What are common impurities in synthesis, and how are they mitigated?

Methodological Answer:

  • By-products : Incomplete ring closure or side-chain oxidation. Monitor via TLC and optimize reaction time/temperature.
  • Diastereomers : Minimize by stereoselective catalysis (e.g., chiral auxiliaries).
  • Degradation Products : Stabilize with antioxidants (e.g., BHT) during storage .

Advanced: How does the hydroxyl group at position 4 influence biological activity?

Methodological Answer:
The 4-hydroxyl group enhances hydrogen bonding with targets (e.g., sEH enzyme), as shown in SAR studies. Replacements (e.g., methoxy) reduce potency by 10-fold. Activity is confirmed via enzymatic assays (IC50 values) and X-ray crystallography of enzyme-ligand complexes .

Basic: How to address solubility challenges in biological assays?

Methodological Answer:

  • Solvent Screening : Test DMSO, PBS, or cyclodextrin-based solutions.
  • Prodrug Design : Introduce phosphate esters for improved aqueous solubility.
  • Co-solvents : Use PEG-400 or Cremophor EL (<1% v/v) to avoid cytotoxicity .

Advanced: What computational methods predict metabolic stability?

Methodological Answer:

  • CYP450 Metabolism Prediction : Use in silico tools like StarDrop or MetaSite to identify vulnerable sites.
  • MD Simulations : Assess conformational stability in liver microsome models (e.g., Human Hepatocyte Stability Assay).
  • ADMET Profiling : Combine QSAR models with in vitro microsomal assays .

Basic: How to assess stability under varying pH and temperature?

Methodological Answer:

  • Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 40°C.
  • HPLC Monitoring : Track degradation products (e.g., hydrolysis of the ketone group).
  • Storage Recommendations : Lyophilize and store at -20°C under argon .

Advanced: How to translate in vitro activity to in vivo efficacy?

Methodological Answer:

  • Pharmacokinetic Studies : Measure plasma half-life (t1/2) and bioavailability in rodent models.
  • Tissue Distribution : Radiolabel the compound (e.g., 14C) and quantify via scintillation counting.
  • Toxicology : Perform Ames tests and hERG channel inhibition assays to prioritize lead candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
3-Amino-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.